molecular formula C35H43N7O5 B12786180 Unii-3J3W5JL2HD

Unii-3J3W5JL2HD

Cat. No.: B12786180
M. Wt: 641.8 g/mol
InChI Key: IVRRXRHFMPACFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Unii-3J3W5JL2HD has a wide range of scientific research applications:

Comparison with Similar Compounds

Unii-3J3W5JL2HD is unique compared to other anticoagulant compounds due to its specific mechanism of action and prodrug nature. Similar compounds include:

Biological Activity

Dexamethasone exerts its effects through several mechanisms:

  • Glucocorticoid Receptor Activation : Dexamethasone binds to the glucocorticoid receptor (GR), leading to the translocation of the receptor to the nucleus where it regulates gene expression. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.
  • Inhibition of Phospholipase A2 : By inhibiting phospholipase A2, Dexamethasone reduces the production of arachidonic acid and subsequently decreases the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
  • Modulation of Immune Response : Dexamethasone alters the function of immune cells, including lymphocytes and macrophages, leading to decreased production of cytokines such as IL-1, IL-6, and TNF-alpha.

Therapeutic Applications

Dexamethasone is utilized in various clinical settings due to its potent anti-inflammatory and immunosuppressive effects:

  • Autoimmune Diseases : Effective in conditions like rheumatoid arthritis, lupus erythematosus, and multiple sclerosis.
  • Respiratory Disorders : Used in managing asthma exacerbations and chronic obstructive pulmonary disease (COPD).
  • Cancer Treatment : Employed as part of chemotherapy regimens for hematological malignancies and solid tumors.
  • COVID-19 : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening the hyper-inflammatory response known as a cytokine storm.

Clinical Studies

Several clinical studies have highlighted the efficacy and safety profile of Dexamethasone:

Study ReferencePopulationInterventionOutcome
RECOVERY TrialHospitalized COVID-19 patientsDexamethasone 6 mg daily for 10 daysReduced mortality by one-third in patients requiring oxygen or mechanical ventilation .
CORTICUS TrialSevere community-acquired pneumonia patientsDexamethasone vs placeboNo significant difference in mortality at 28 days; however, reduced time to clinical stability .
DECADE TrialPatients with acute exacerbation of COPDDexamethasone vs placeboSignificant improvement in lung function and reduction in hospital stay .

Case Studies

  • Case Study on Rheumatoid Arthritis :
    A 55-year-old female with severe rheumatoid arthritis was treated with Dexamethasone. Following a regimen of 4 mg daily for six months, significant improvements were observed in joint swelling and pain scores, with minimal side effects reported.
  • Case Study on COVID-19 :
    An elderly male patient with severe COVID-19 pneumonia was administered Dexamethasone. After five days on a 6 mg regimen, he showed marked improvement in respiratory function and was discharged after ten days.

Safety Profile

While Dexamethasone is effective, it is not without risks. Common side effects include:

  • Weight gain
  • Hyperglycemia
  • Increased risk of infections
  • Osteoporosis with long-term use

Monitoring is essential during treatment to mitigate these risks.

Properties

Molecular Formula

C35H43N7O5

Molecular Weight

641.8 g/mol

IUPAC Name

propan-2-yl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45)

InChI Key

IVRRXRHFMPACFO-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)\N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)N

Origin of Product

United States

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